This compound falls under the classification of imidazole derivatives. Imidazoles are known for their diverse biological activities and are fundamental in many natural and synthetic compounds, including pharmaceuticals.
The synthesis of 4,5-Dimethyl-1H-imidazol-2-amine typically involves cyclization reactions of appropriate precursors. One notable method includes the cyclization of amido-nitriles using nickel catalysts. The general steps are as follows:
Alternative synthetic routes may also involve variations in reaction conditions or different starting materials, but detailed industrial methods are less documented.
The molecular structure of 4,5-Dimethyl-1H-imidazol-2-amine consists of a five-membered ring with two nitrogen atoms located at positions 1 and 3 of the ring. The two methyl groups are attached to positions 4 and 5. Key structural features include:
4,5-Dimethyl-1H-imidazol-2-amine participates in various chemical reactions, including:
Reagents commonly used in these reactions include:
The mechanism of action for 4,5-Dimethyl-1H-imidazol-2-amine is primarily linked to its biological activities. Research indicates that imidazole derivatives can interact with various biological targets:
The precise mechanisms often involve complex interactions at the molecular level, including enzyme inhibition or receptor modulation.
The physical and chemical properties of 4,5-Dimethyl-1H-imidazol-2-amine include:
4,5-Dimethyl-1H-imidazol-2-amine has several scientific applications:
The imidazole ring system, a five-membered heterocycle containing two nitrogen atoms at non-adjacent positions (1,3-diazole), represents a privileged scaffold in drug discovery due to its exceptional physicochemical versatility and widespread biological relevance. This aromatic system exhibits tautomerism, allowing the proton to reside on either nitrogen atom, which influences its interaction with biological targets [4]. With a dissociation constant (pKa) of approximately 7 for its basic nitrogen and 14.5 for its acidic proton, imidazole displays amphoteric character—behaving as both a weak base and a weak acid under physiological conditions [4]. This property, combined with a high dipole moment (4.8 D) and excellent water solubility, makes it an ideal pharmacophore for optimizing drug-receptor interactions and improving pharmacokinetic profiles of therapeutic agents [4] [6]. The natural occurrence of this ring in histidine, histamine, purine bases, and vitamin B12 further underscores its fundamental role in biological processes [4].
The imidazole core serves as a molecular "Swiss army knife" in medicinal chemistry, enabling diverse binding modes with biological targets. Its electron-rich nature facilitates π-π stacking interactions with aromatic residues in proteins, while the sp²-hybridized nitrogen atoms can act as hydrogen bond acceptors or donors, depending on protonation state [4]. This versatility is exemplified by its presence in >30 clinically approved drugs spanning multiple therapeutic areas. Antiulcer agents (omeprazole, pantoprazole) exploit the imidazole's pH-dependent protonation to target H⁺/K⁺-ATPase in parietal cells, while antifungal drugs (ketoconazole) coordinate to fungal cytochrome P450 heme iron through the basic nitrogen [4]. The ring's ability to chelate metal ions also contributes to the activity of metalloenzyme inhibitors, particularly in anticancer therapies targeting histone deacetylases [4].
Table 1: Physicochemical Properties and Therapeutic Applications of 4,5-Dimethyl-1H-imidazol-2-amine and Related Derivatives
Property/Application | 4,5-Dimethyl-1H-imidazol-2-amine | Notable Imidazole Drugs |
---|---|---|
Molecular Formula | C₅H₉N₃ | Cimetidine (C₁₀H₁₆N₆S), Ketoconazole (C₂₆H₂₈Cl₂N₄O₄) |
Molecular Weight (g/mol) | 111.15 | 252.34 (Cimetidine), 531.43 (Ketoconazole) |
Boiling Point (°C) | 319.9 | Not applicable (solid formulations) |
Density (g/cm³) | 1.16 | Variable by formulation |
Therapeutic Role | Synthetic intermediate for VAP-1 inhibitors | Antiulcer (Cimetidine), Antifungal (Ketoconazole) |
Hydrogen Bond Donors | 2 | 2 (Cimetidine), 1 (Ketoconazole) |
Hydrogen Bond Acceptors | 2 | 6 (Cimetidine), 5 (Ketoconazole) |
The specific derivative 4,5-Dimethyl-1H-imidazol-2-amine (CAS 13805-21-5) exemplifies strategic functionalization of this core. With a molecular formula of C₅H₉N₃ and molecular weight of 111.145 g/mol, this compound features three key modifications: a 2-amino group (-NH₂) and methyl substituents at both the 4- and 5-positions [3]. These substituents profoundly alter the ring's electronic distribution—the electron-donating methyl groups increase electron density at C4 and C5, while the 2-amino group contributes to hydrogen-bonding networks critical for target recognition [3] [6]. Its hydrochloride salt (CAS 1450-95-9, C₅H₁₀ClN₃, MW 147.61 g/mol) enhances stability and water solubility, properties essential for pharmaceutical processing [6]. The boiling point of 319.9°C and density of 1.16 g/cm³ further reflect its stability under standard conditions [3]. This derivative serves as a key precursor to vascular adhesion protein-1 (VAP-1) inhibitors, which have emerged as promising agents for diabetic complications due to their role in inhibiting leukocyte extravasation [5].
Substituent positioning on the imidazole ring constitutes a critical design parameter that dictates electronic distribution, tautomeric preferences, and ultimately, biological activity. The 4,5-dimethyl-1H-imidazol-2-amine scaffold demonstrates this principle through three strategic modifications:
C2 Amino Group (-NH₂): This strongly electron-donating group increases π-electron density across the ring, enhancing resonance stabilization. More significantly, it serves as a hydrogen-bond donor-acceptor "bifunctional" moiety capable of forming multiple interactions with biological targets. In VAP-1 inhibitors, this group replaces the less efficient guanidine moiety in earlier compounds, dramatically improving human VAP-1 inhibition (IC₅₀ = 0.019 μM) through optimized hydrogen bonding with catalytic site residues [5]. The 2-amino group also provides a synthetic handle for further derivatization via condensation or nucleophilic substitution reactions [2].
C4 and C5 Methyl Groups: These alkyl substituents exert both steric and electronic effects. Electronically, they donate electron density to the ring system, slightly increasing basicity of the N3 nitrogen. Sterically, they shield C4 and C5 positions from metabolic oxidation while promoting hydrophobic interactions in target binding pockets. The symmetrical dimethyl configuration prevents regiochemical complications during synthesis, as C4 and C5 become equivalent positions [4]. Molecular modeling studies indicate these groups occupy a hydrophobic subpocket in VAP-1's active site, contributing to nanomolar affinity in optimized inhibitors [5].
Table 2: Synthetic Methodologies for 2-Aminoimidazole Derivatives
Synthetic Method | Key Reagents/Conditions | Regiochemical Control | Functional Group Tolerance |
---|---|---|---|
Debus-Radziszewski Reaction | Glyoxal, aldehyde, ammonia derivatives | Moderate (2,4,5-trisubstituted) | Limited by ammonia component |
Shi et al. Protocol (2020) | 2H-Azirines + cyanamide, ZnCl₂ catalyst | High (2-amino-4,5-disubstituted) | Aryl, heteroaryl, ester groups [2] |
Man et al. Method (2020) | Vinylazides + cyanamide, thermal conditions | High (2-amino-4,5-disubstituted) | Tolerates arylhalides [2] |
Tang et al. Approach (2020) | α-Azidoenones + NBoc-imidamides, 120°C | Requires ester at C5 | Heteroaromatics, arylhalides [2] |
Harisha et al. Process (2020) | α-Azidoenones + nitriles, thermal/MW | Moderate (2,4,5-trisubstituted) | Vinyl, arylhalides [2] |
Synthetic access to 2-aminoimidazoles like 4,5-dimethyl-1H-imidazol-2-amine requires regiocontrolled methodologies. Traditional approaches such as the Debus-Radziszewski reaction employ glyoxal derivatives, aldehydes, and ammonia sources, but often suffer from regiochemical ambiguity [4]. Contemporary strategies leverage advanced intermediates:
A significant challenge in synthesizing 4,5-dimethyl-1H-imidazol-2-amine lies in introducing the symmetrical dimethyl configuration while maintaining regiochemical purity. Database inconsistencies (e.g., erroneous molecular formula C₁₀H₁₆O₄S reported for its hydrochloride salt in some commercial listings) further complicate characterization [1]. Nevertheless, its role as a precursor to potent VAP-1 inhibitors exemplifies rational imidazole drug design—modifications at C2 enhanced target engagement, while dimethyl substitution at C4/C5 optimized metabolic stability and hydrophobic binding interactions [5]. These principles continue to guide development of imidazole-based therapeutics for diabetes, inflammation, and oncology.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0